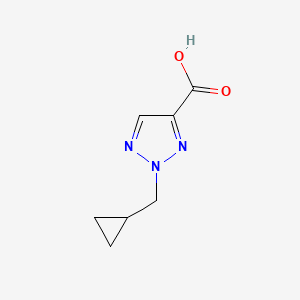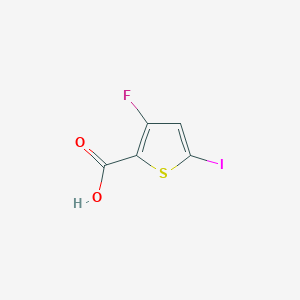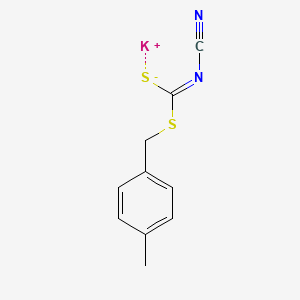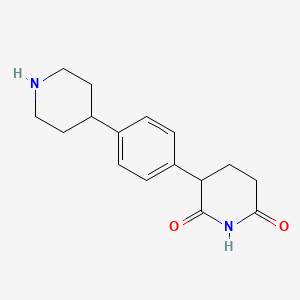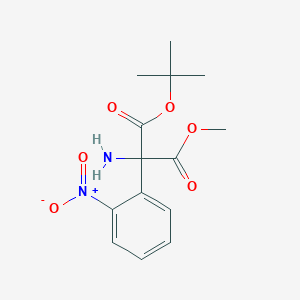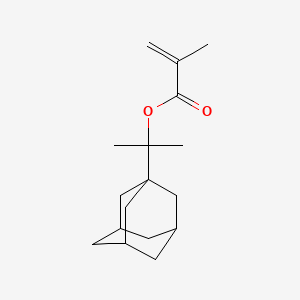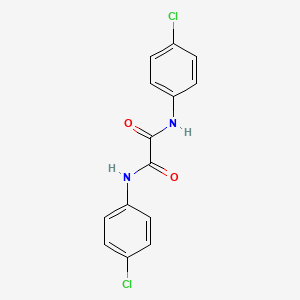
N,N'-bis(4-chlorophenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-chlorophenyl)oxamide is an organic compound with the molecular formula C14H10Cl2N2O2 It is a derivative of oxamide, where the hydrogen atoms are replaced by 4-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(4-chlorophenyl)oxamide can be synthesized through the reaction of oxalyl chloride with 4-chloroaniline. The reaction typically involves the following steps:
Formation of Oxalyl Chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.
Reaction with 4-Chloroaniline: The oxalyl chloride is then reacted with 4-chloroaniline in the presence of a base such as pyridine to form N,N’-bis(4-chlorophenyl)oxamide.
Industrial Production Methods
Industrial production methods for N,N’-bis(4-chlorophenyl)oxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-chlorophenyl)oxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxamide derivatives .
Scientific Research Applications
N,N’-bis(4-chlorophenyl)oxamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-bis(4-chlorophenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N,N’-bis(4-chlorophenyl)oxamide can be compared with other similar compounds, such as:
- N,N’-bis(4-fluorophenyl)oxamide
- N,N’-bis(4-bromophenyl)oxamide
- N,N’-bis(4-nitrophenyl)oxamide
These compounds share similar structures but differ in their substituents, leading to variations in their chemical properties and applications. N,N’-bis(4-chlorophenyl)oxamide is unique due to the presence of chlorine atoms, which impart specific reactivity and potential biological activities .
Properties
CAS No. |
6333-34-2 |
|---|---|
Molecular Formula |
C14H10Cl2N2O2 |
Molecular Weight |
309.1 g/mol |
IUPAC Name |
N,N'-bis(4-chlorophenyl)oxamide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-9-1-5-11(6-2-9)17-13(19)14(20)18-12-7-3-10(16)4-8-12/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
GRBNSXNIWBORQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)

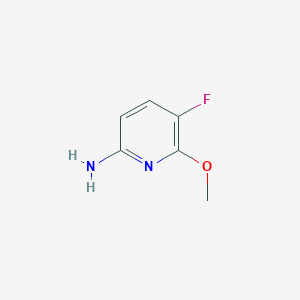
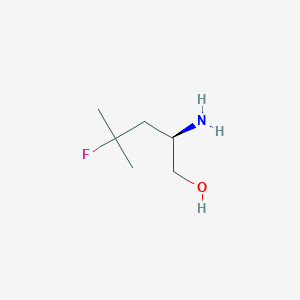
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
